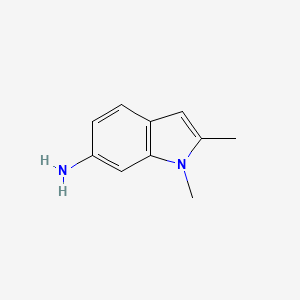
(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine is an organic compound that features a pyrrole ring and a hydroxylamine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine typically involves the condensation of a pyrrole derivative with hydroxylamine. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Mild to moderate temperatures (e.g., 25-80°C).
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: Conversion to nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Reactions at the pyrrole ring or the hydroxylamine group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or acylating agents.
Major Products
Oxidation products: Nitroso or nitro compounds.
Reduction products: Amines.
Substitution products: Various substituted pyrrole derivatives.
科学研究应用
(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine may have applications in several fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme mechanisms or as a biochemical probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of dyes, pigments, or other functional materials.
作用机制
The mechanism of action for (E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxylamine group can participate in redox reactions, while the pyrrole ring can engage in π-π interactions or hydrogen bonding.
相似化合物的比较
Similar Compounds
Pyrrole derivatives: Such as pyrrole-2-carboxaldehyde or pyrrole-3-carboxylic acid.
Hydroxylamine derivatives: Like N-methylhydroxylamine or N-phenylhydroxylamine.
Uniqueness
(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine is unique due to the combination of the pyrrole ring and the hydroxylamine group, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C5H6N2O |
|---|---|
分子量 |
110.11 g/mol |
IUPAC 名称 |
N-(1H-pyrrol-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H6N2O/c8-7-4-5-1-2-6-3-5/h1-4,6,8H |
InChI 键 |
BYNPPKBMTMCMDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC=C1C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)
![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)
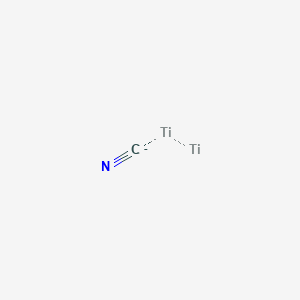
![3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12436169.png)
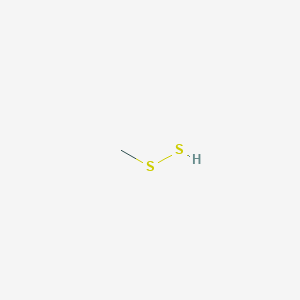
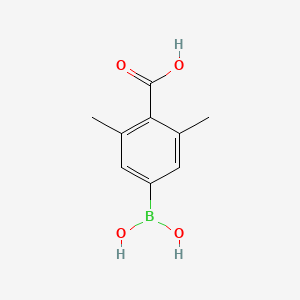
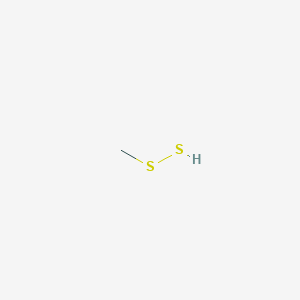
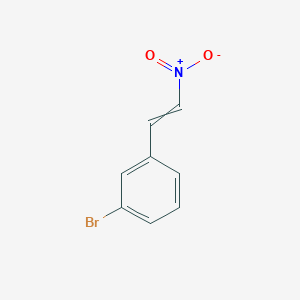
![methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12436208.png)
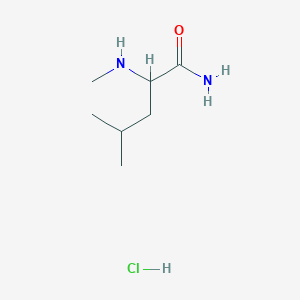
![4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B12436227.png)


